molecular formula C7H7IN2O2 B1393363 N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide CAS No. 1186311-00-1

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Cat. No. B1393363
M. Wt: 278.05 g/mol
InChI Key: UHDSDRITTDVSIN-UHFFFAOYSA-N
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Description

“N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7IN2O2 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” can be represented by the InChI string InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) . The Canonical SMILES string is CC(=O)NC1=CNC=C(C1=O)I .


Physical And Chemical Properties Analysis

“N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide” has a molecular weight of 278.05 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 277.95523 g/mol . The topological polar surface area is 58.2 Ų .

Scientific Research Applications

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides, a group of compounds related to N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide, have been studied for their potential as antiallergic agents. For instance, the study by Menciu et al. (1999) found that certain compounds in this series exhibited significant potency against allergic reactions, outperforming known antiallergic compounds in some tests (Menciu et al., 1999).

Synthetic Chemistry Applications

The synthesis and chemical properties of similar acetamide derivatives have been explored in various studies. Hocker and Giesecke (2003) discussed the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, highlighting its role as an intermediate in organic synthesis (Hocker & Giesecke, 2003).

Antioxidant Activity

Chkirate et al. (2019) researched pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This suggests potential applications of similar acetamides in oxidative stress-related conditions (Chkirate et al., 2019).

Conformational and Molecular Docking Studies

Asath et al. (2016) conducted a study on N-(5-aminopyridin-2-yl)acetamide, focusing on its conformational analysis and molecular docking studies. This type of research is crucial in drug design and understanding the molecular interactions of acetamide derivatives (Asath et al., 2016).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of acetamide derivatives has been studied by Vogna et al. (2002), providing insights into the breakdown and transformation pathways of these compounds under oxidative conditions (Vogna et al., 2002).

properties

IUPAC Name

N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDSDRITTDVSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CNC=C(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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